Sulfarsphenamine

Descripción

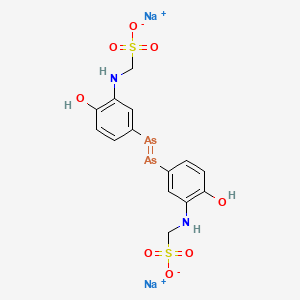

Sulfarsphenamine, chemically designated as 3,3'-diamino-4,4'-dihydroxyarsenobenzol-N,N-methanesulfonic acid disodium salt (C₁₄H₁₄As₂N₂O₈S₂·2Na, molecular weight 598.22), is an organic arsenical derived from arsphenamine . Developed in the 1920s, it was initially marketed in France as Sulfarsenol and later standardized by Voegtlin and Johnson for clinical use against syphilis and protozoal infections . Its synthesis involves two stages:

Condensation: Arsphenamine reacts with formaldehyde to form a formaldehyde imide derivative.

Esterification: Sodium bisulfite is added to create a sulfurous acid ester salt .

Key pharmacological advantages include subcutaneous administration compatibility, stable aqueous solutions (retaining efficacy for 24 hours in air), and reduced toxicity compared to earlier arsenicals . However, it has been largely supplanted by modern antibiotics like penicillin .

Propiedades

Número CAS |

618-82-6 |

|---|---|

Fórmula molecular |

C14H14As2N2Na2O8S2 |

Peso molecular |

598.2 g/mol |

Nombre IUPAC |

disodium;[2-hydroxy-5-[4-hydroxy-3-(sulfonatomethylamino)phenyl]arsanylidenearsanylanilino]methanesulfonate |

InChI |

InChI=1S/C14H16As2N2O8S2.2Na/c19-13-3-1-9(5-11(13)17-7-27(21,22)23)15-16-10-2-4-14(20)12(6-10)18-8-28(24,25)26;;/h1-6,17-20H,7-8H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |

Clave InChI |

BPRGSDPGYCSOSJ-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])O.[Na+].[Na+] |

SMILES canónico |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])O.[Na+].[Na+] |

Otros números CAS |

618-82-6 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Chemical Structure and Reactivity

Sulfarsphenamine differs from its closest analog, neoarsphenamine , in its side-chain composition:

- This compound : Contains a sulfonic acid ester group (-NH-CH₂·O·SO₂Na) .

- Neoarsphenamine : Features a sulfoxylic acid ester group (-NH-CH₂·O·SONa) .

This structural distinction impacts reactivity:

| Test | This compound | Neoarsphenamine |

|---|---|---|

| Indigo carmine | No reduction unless pretreated with Zn/AcOH | Rapid reduction upon heating (yellow solution) |

| Methylene blue | No decolorization | Immediate decolorization (leuco base formation) |

Pharmacological Profile

| Parameter | This compound | Neoarsphenamine | Arsphenamine |

|---|---|---|---|

| Administration | Subcutaneous, intramuscular | Intravenous | Intravenous |

| Stability | High (air-stable for 24 hours) | Moderate (oxidizes readily) | Low (requires fresh prep) |

| Toxicity | Lower systemic toxicity | Higher risk of anaphylaxis | Severe (neurotoxicity) |

| Efficacy in Syphilis | Comparable to neoarsphenamine | Standard therapy pre-penicillin | Limited due to toxicity |

Analytical and Clinical Differentiation

Analytical Techniques

Clinical Outcomes

- This compound : Favored for outpatient use due to flexible dosing and fewer acute reactions. A 1936 study reported 75% seronegativity rates in syphilis patients after 12 months .

- Neoarsphenamine : Higher efficacy in early syphilis (85% seronegativity) but linked to severe adverse events, including hepatotoxicity .

Legacy and Replacement

While this compound was pivotal in early antisyphilitic therapy, its use declined post-1940s with the advent of penicillin (lower toxicity, broader spectrum) and sulfonamides (e.g., sulfaquinoxaline for coccidiosis) . Modern arsenicals are restricted to niche applications due to cumulative toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.